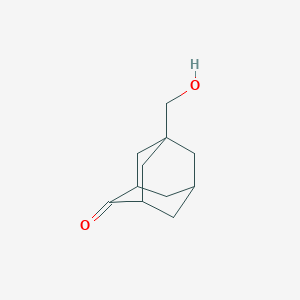

1-Hydroxymethyl-4-oxoadamantane

描述

Structure

3D Structure

属性

IUPAC Name |

5-(hydroxymethyl)adamantan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-9,12H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLCIDAOJDSXNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 1-Hydroxymethyl-4-oxoadamantane

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, which imparts unique physicochemical properties such as high thermal stability, lipophilicity, and metabolic stability. 1-Hydroxymethyl-4-oxoadamantane is a disubstituted adamantane derivative featuring a hydroxymethyl group at a bridgehead position (C-1) and a ketone at a secondary carbon (C-4). This combination of functional groups makes it a potentially valuable building block for the synthesis of more complex molecules with tailored biological activities. The hydroxymethyl group can be a site for esterification or etherification, while the ketone can undergo various nucleophilic additions and reductions.

Proposed Synthesis

A plausible synthetic route to this compound could commence from 1-adamantanecarboxylic acid. This approach would involve the protection of the carboxylic acid, followed by oxidation at the C-4 position to introduce the ketone, and subsequent reduction of the protected carboxyl group to the desired hydroxymethyl functionality.

A potential synthetic pathway is outlined below:

Caption: Proposed synthesis of this compound.

Physicochemical Properties

The following table summarizes the estimated and known properties of this compound and its close structural analogs. These values provide a basis for understanding the likely characteristics of the target compound.

| Property | This compound (Estimated) | 4-Oxoadamantane-1-carboxylic acid[1][2][3] | 3-(Hydroxymethyl)adamantan-1-ol |

| IUPAC Name | (4-oxoadamantan-1-yl)methanol | 4-oxoadamantane-1-carboxylic acid[1] | 3-(hydroxymethyl)adamantan-1-ol |

| Molecular Formula | C11H16O2 | C11H14O3[1][3] | C11H18O2 |

| Molecular Weight | 180.24 g/mol | 194.23 g/mol [1][3] | 182.26 g/mol |

| Melting Point | Not available | 170 - 172 °C[4] | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone. | Not available | Not available |

Spectroscopic Data

While experimental spectra for this compound are not available, the expected key spectroscopic features can be predicted based on the analysis of related adamantane derivatives.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show distinct signals for the adamantane cage carbons, the hydroxymethyl carbon, and the carbonyl carbon. Based on data for substituted adamantanes, the following chemical shifts can be anticipated:

| Carbon Environment | Expected Chemical Shift (ppm) |

| C =O (Ketone) | 205 - 220 |

| -C H₂OH | 60 - 70 |

| Bridgehead C -CH₂OH | 35 - 45 |

| Other Bridgehead C H | 25 - 35 |

| C H₂ (cage) | 30 - 40 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3200 - 3600 (broad) | Stretching vibration |

| C-H (adamantane) | 2850 - 3000 | Stretching vibrations |

| C=O (ketone) | 1700 - 1725 | Stretching vibration |

| C-O (alcohol) | 1000 - 1260 | Stretching vibration |

Experimental Protocols

The following is a general experimental protocol for the synthesis of a disubstituted adamantane derivative, which can be adapted for the synthesis of this compound.

Synthesis of Methyl 4-oxo-1-adamantanecarboxylate (Intermediate)

-

Esterification of 1-Adamantanecarboxylic Acid: To a solution of 1-adamantanecarboxylic acid in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain methyl 1-adamantanecarboxylate.

-

Oxidation to Ketone: Dissolve methyl 1-adamantanecarboxylate in glacial acetic acid. Add chromium trioxide in portions while maintaining the temperature below 40 °C. Stir the mixture at room temperature for 24 hours. Pour the reaction mixture into water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

Reduction to this compound

-

Lithium Aluminum Hydride Reduction: To a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of methyl 4-oxo-1-adamantanecarboxylate in THF dropwise. Stir the mixture at room temperature for 4 hours. Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting solid and wash with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.

A generalized workflow for a chemical synthesis experiment is depicted below:

Caption: A typical workflow for a chemical synthesis experiment.

Conclusion

While direct experimental data on this compound is scarce, its chemical properties can be reasonably inferred from the extensive literature on adamantane chemistry. The presence of both a hydroxymethyl and a keto group on the rigid adamantane scaffold makes it a promising candidate for further chemical exploration and development in various scientific fields. The proposed synthetic route and predicted spectroscopic data in this guide offer a solid foundation for researchers and drug development professionals interested in this and related molecules. Further experimental validation is necessary to confirm these properties.

References

An In-depth Technical Guide to the Synthesis of 1-Hydroxymethyl-4-oxoadamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis pathway for 1-Hydroxymethyl-4-oxoadamantane, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct literature on the synthesis of this specific molecule, this guide outlines a highly plausible and chemically sound route based on established organic chemistry principles and analogous transformations. The core of this proposed synthesis is the selective reduction of a carboxylic acid in the presence of a ketone.

Proposed Synthesis Pathway: An Overview

The most logical and efficient route to this compound is through the selective reduction of the carboxylic acid moiety of 4-Oxoadamantane-1-carboxylic acid. This precursor is a known compound and can be synthesized through various established methods. The key challenge in this synthesis is to reduce the carboxylic acid to a primary alcohol without affecting the ketone group present in the adamantane cage.

Powerful, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) are capable of reducing carboxylic acids, but they would also readily reduce the ketone to a secondary alcohol.[1][2][3] Therefore, a chemoselective reducing agent is required. Borane complexes, such as Borane-tetrahydrofuran complex (BH₃•THF), are well-documented for their ability to selectively reduce carboxylic acids in the presence of ketones, esters, and other functional groups.[4][5] This selectivity makes borane the reagent of choice for this transformation.

The proposed two-step synthesis pathway is as follows:

-

Synthesis of the Precursor: Preparation of 4-Oxoadamantane-1-carboxylic acid.

-

Selective Reduction: Chemoselective reduction of the carboxylic acid group of 4-Oxoadamantane-1-carboxylic acid to a hydroxymethyl group using a borane complex.

Below is a visual representation of the proposed synthesis pathway.

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed, albeit proposed, experimental protocols for the key steps in the synthesis of this compound. These protocols are based on general procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 4-Oxoadamantane-1-carboxylic acid (Precursor)

The synthesis of 4-Oxoadamantane-1-carboxylic acid from Adamantane-1-carboxylic acid can be achieved through oxidation. While various methods exist, a common approach involves the use of strong oxidizing agents in an acidic medium.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add Adamantane-1-carboxylic acid.

-

Acidic Medium: Carefully add concentrated sulfuric acid to the flask while cooling in an ice bath to maintain a low temperature.

-

Oxidant Addition: Slowly add a suitable oxidizing agent (e.g., chromium trioxide or potassium permanganate) portion-wise, ensuring the temperature does not exceed a set point (e.g., 10 °C).

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature for a specified duration. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice and water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Selective Reduction to this compound

This step is the core of the synthesis, involving the chemoselective reduction of the carboxylic acid. The use of a borane complex is proposed to achieve this selectivity.

Experimental Protocol:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-Oxoadamantane-1-carboxylic acid in a dry, aprotic solvent such as tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of Borane-tetrahydrofuran complex (BH₃•THF) dropwise via the dropping funnel. An excess of the reducing agent is typically required.[6]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress should be monitored by TLC.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding methanol or water at 0 °C to decompose the excess borane.

-

Work-up and Extraction: Remove the solvent under reduced pressure. Add a dilute acid (e.g., 1M HCl) to the residue and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude this compound can be purified by column chromatography on silica gel.

The following diagram illustrates the workflow for the selective reduction step.

Figure 2: Experimental workflow for the selective reduction of 4-Oxoadamantane-1-carboxylic acid.

Quantitative Data

As this guide presents a proposed pathway, specific quantitative data from a direct synthesis of this compound is not available in the literature. However, based on analogous selective reductions of carboxylic acids in the presence of other reducible functional groups, the following table provides expected ranges for key reaction parameters.

| Parameter | Step 1: Oxidation | Step 2: Selective Reduction |

| Typical Yield | 70-90% | 75-95% |

| Reaction Time | 4-12 hours | 2-8 hours |

| Reaction Temperature | 0-25 °C | 0 °C to Room Temperature |

| Purity (after purification) | >98% | >98% |

Table 1: Estimated Quantitative Data for the Synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively approached through a two-step process involving the oxidation of a suitable adamantane precursor followed by the chemoselective reduction of the resulting carboxylic acid. The use of a borane complex as the reducing agent is critical to ensure the preservation of the ketone functionality. The protocols and data presented in this guide, while based on established chemical principles rather than direct literature, provide a robust framework for the successful synthesis of this important molecule in a research and development setting. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity on a larger scale.

References

- 1. acs.org [acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. quora.com [quora.com]

- 4. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hwpi.harvard.edu [hwpi.harvard.edu]

- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

Structural Analysis of 1-Hydroxymethyl-4-oxoadamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxymethyl-4-oxoadamantane is a functionalized diamondoid of significant interest in medicinal chemistry and materials science due to its rigid cage-like structure and versatile functional groups. This technical guide provides a comprehensive overview of the structural analysis of this compound, leveraging data from analogous adamantane derivatives to predict its crystallographic, spectroscopic, and physical properties. Detailed experimental protocols for key analytical techniques are also presented to facilitate further research and application.

Introduction

Adamantane and its derivatives are characterized by a unique tricyclic alkane structure that imparts exceptional thermal stability and lipophilicity. The introduction of functional groups, such as a hydroxymethyl and a keto group in this compound, offers opportunities for diverse chemical modifications, making it a valuable building block in drug design and polymer chemistry. A thorough understanding of its three-dimensional structure and spectroscopic behavior is crucial for predicting its interactions with biological targets and for the rational design of novel materials.

Predicted Crystallographic and Physical Data

The structural parameters of the adamantane cage are highly conserved across its derivatives. The following table summarizes the predicted crystallographic and physical data for this compound, based on the analysis of adamantane-1-carboxylic acid.[1]

| Parameter | Predicted Value | Basis of Prediction |

| Crystal System | Triclinic | Based on the crystal structure of adamantane-1-carboxylic acid.[1] |

| Space Group | P-1 | Based on the crystal structure of adamantane-1-carboxylic acid.[1] |

| Molecular Formula | C₁₁H₁₆O₂ | |

| Molecular Weight | 180.24 g/mol | |

| C-C Bond Length (avg.) | 1.54 Å | The geometry of the adamantane skeleton is not significantly affected by substitution.[1] |

| C-C-C Bond Angle (avg.) | 109.5° | Consistent with the expected tetrahedral angle in the adamantane cage.[1] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of adamantane derivatives. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on the known spectral data of adamantane and its functionalized analogs.[2][3][4][5]

Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)

| Proton Assignment | Predicted Chemical Shift (δ) | Multiplicity |

| -CH₂OH (Hydroxymethyl) | ~3.5 | Singlet |

| Protons adjacent to C=O | ~2.5 - 2.8 | Multiplet |

| Bridgehead Protons (CH) | ~2.2 - 2.4 | Multiplet |

| Methylene Protons (CH₂) | ~1.8 - 2.1 | Multiplet |

Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Carbon Assignment | Predicted Chemical Shift (δ) |

| C=O (Ketone) | > 200 |

| -CH₂OH (Hydroxymethyl) | ~65 - 70 |

| Bridgehead C-OH | ~70 - 75 |

| Bridgehead Carbons (CH) | ~35 - 45 |

| Methylene Carbons (CH₂) | ~28 - 38 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of adamantane derivatives typically shows fragmentation patterns dominated by the stable adamantyl cation. The fragmentation of this compound is expected to follow similar pathways.[6][7][8][9][10]

Predicted Fragmentation Pathways

| m/z Value | Predicted Fragment Ion |

| 180 | [M]⁺ (Molecular Ion) |

| 162 | [M - H₂O]⁺ |

| 151 | [M - CHO]⁺ |

| 135 | Adamantyl cation [C₁₀H₁₅]⁺ |

| 122 | [M - C₃H₆O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the structural characterization of adamantane derivatives, which can be adapted for this compound.

Synthesis of Adamantane Derivatives

A general method for the synthesis of hydroxylated adamantane derivatives involves the successive nitroxylation of a suitable adamantane precursor, followed by hydrolysis.[11]

Caption: Generalized synthesis workflow for hydroxylated adamantanes.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline compounds.

Caption: Standard workflow for single-crystal X-ray diffraction.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

Caption: General workflow for acquiring and processing NMR spectra.

Mass Spectrometry

Mass spectra can be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

Caption: A typical workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a predictive structural analysis of this compound based on the known characteristics of analogous adamantane derivatives. The presented data and experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals working with this and related compounds. Further experimental validation is encouraged to confirm the predicted structural and spectroscopic properties.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adamantane(281-23-2) 1H NMR [m.chemicalbook.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 11. researchgate.net [researchgate.net]

Technical Guide on Adamantane Derivatives for Drug Discovery

A comprehensive overview of 1-Hydroxymethyl-4-oxoadamantane and its analogues for researchers, scientists, and drug development professionals.

Introduction

Adamantane derivatives have garnered significant attention in medicinal chemistry due to their unique rigid, lipophilic, and three-dimensional cage structure. This scaffold has been successfully incorporated into numerous approved drugs, imparting favorable pharmacokinetic and pharmacodynamic properties. This technical guide focuses on this compound, a promising but less-documented member of this family, and provides context through its more studied analogues. While a specific CAS Registry Number for this compound is not readily found in public databases, suggesting its novelty or limited commercial availability, this guide will delve into the known characteristics of closely related compounds to provide a foundational understanding for researchers.

Physicochemical Properties of Related Adamantane Derivatives

To facilitate research and development, the physicochemical properties of key adamantane analogues are summarized below. These compounds share structural similarities with this compound and can serve as benchmarks for computational and experimental studies.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-(Hydroxymethyl)adamantane | 770-71-8 | C₁₁H₁₈O | 166.26 | 114-117 |

| 3-(Hydroxymethyl)adamantan-1-ol | 38584-37-1 | C₁₁H₁₈O₂ | 182.26 | Not available |

| 4-Fluoro-1-hydroxymethyl-adamantane | 1283721-00-5 | C₁₁H₁₇FO | 184.25 | Not available |

Experimental Protocols: Synthesis of Adamantane Derivatives

The synthesis of adamantane derivatives often involves multi-step processes. Below is a generalized protocol for the synthesis of 1-hydroxyadamantane, a common precursor, which can be adapted for the synthesis of more complex derivatives like this compound.

Synthesis of 1-Hydroxyadamantane

-

Reaction: The synthesis of 1-hydroxyadamantane can be achieved by the hydroxylation of adamantane.

-

Reagents: Adamantane, nitric acid, sulfuric acid, acetic acid, and chloroform.

-

Procedure:

-

A mixture of adamantane, nitric acid, sulfuric acid, and acetic acid is prepared in a reaction vessel.

-

Chloroform is added to the mixture.

-

The reaction mixture is heated to 50-60°C.

-

The reaction is maintained at this temperature for a specified duration to ensure complete conversion.

-

Upon completion, the product is isolated and purified using standard techniques such as extraction and crystallization.

-

-

Note: This is a generalized procedure, and specific molar ratios and reaction times will need to be optimized for desired yield and purity.

Logical Workflow for Adamantane Derivative Synthesis

The following diagram illustrates a logical workflow for the synthesis of a functionalized adamantane derivative, starting from the basic adamantane core.

Potential Signaling Pathways and Drug Development

While specific signaling pathways involving this compound are not yet elucidated, adamantane derivatives are known to interact with various biological targets. For instance, memantine, an adamantane derivative, is an NMDA receptor antagonist. The workflow for investigating the biological activity of a novel adamantane compound is outlined below.

This compound represents an intriguing scaffold for the development of new therapeutic agents. While direct experimental data is scarce, the extensive research on related adamantane derivatives provides a solid foundation for future investigation. This guide offers a starting point for researchers by summarizing key information on analogous compounds and outlining logical workflows for synthesis and biological evaluation. Further research into the synthesis and biological activity of this compound is warranted to unlock its full therapeutic potential.

An In-depth Technical Guide on the Spectroscopic Data of 1-Hydroxymethyl-4-oxoadamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxymethyl-4-oxoadamantane is a bifunctional adamantane derivative incorporating both a primary alcohol and a ketone. The rigid adamantane cage provides a unique and predictable three-dimensional structure, making its derivatives attractive scaffolds in medicinal chemistry and materials science. The hydroxyl and carbonyl groups offer versatile points for further chemical modification. This document outlines the expected spectroscopic characteristics of this compound and provides a plausible synthetic route and standard characterization protocols.

Proposed Synthesis

A feasible synthetic route to this compound can be envisioned starting from the commercially available 1-hydroxyadamantan-4-one. A common strategy for introducing a hydroxymethyl group at a bridgehead position of the adamantane core involves the reduction of a corresponding carboxylic acid or ester.

A potential synthetic pathway is proposed as follows:

-

Carboxylation of 1-hydroxyadamantan-4-one: The starting material can be carboxylated at the 1-position.

-

Esterification: The resulting carboxylic acid can be converted to its methyl or ethyl ester to facilitate purification and subsequent reduction.

-

Reduction: The ester can then be reduced to the primary alcohol, this compound, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for this compound and its precursor, 1-hydroxyadamantan-4-one. The data for the precursor is based on findings for similar 1,4-disubstituted adamantane derivatives[1].

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Compound | Chemical Shift (δ) ppm |

| 1-hydroxyadamantan-4-one | Predicted: Signals for the adamantane cage protons would appear as multiplets in the range of 1.70-2.60 ppm. The proton on the carbon bearing the hydroxyl group would likely be a broad singlet. |

| This compound | Predicted: Protons of the adamantane cage would resonate as multiplets between 1.80 and 2.70 ppm. The two protons of the -CH₂OH group would likely appear as a singlet around 3.50 ppm. The hydroxyl proton (-OH) would be a broad singlet, with its chemical shift dependent on concentration and solvent. |

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Compound | Chemical Shift (δ) ppm |

| 1-hydroxyadamantan-4-one | Predicted: The carbonyl carbon (C=O) would be significantly downfield, likely above 200 ppm. The carbon attached to the hydroxyl group would be in the range of 65-75 ppm. The remaining adamantane carbons would appear between 30 and 50 ppm. |

| This compound | Predicted: The carbonyl carbon (C=O) is expected to have a chemical shift greater than 200 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would likely be in the 60-70 ppm range. The bridgehead carbon attached to the hydroxymethyl group would be around 40-50 ppm. The other adamantane carbons would resonate in the 30-50 ppm region. The chemical shifts for adamantane derivatives are well-documented[2]. |

Table 3: IR (Infrared) Spectroscopy Data

| Compound | Wavenumber (cm⁻¹) |

| 1-hydroxyadamantan-4-one | Predicted: A strong, broad absorption for the O-H stretch of the alcohol would be expected around 3300-3500 cm⁻¹. A sharp, strong peak for the C=O stretch of the ketone would appear around 1710 cm⁻¹. C-H stretching vibrations of the adamantane cage would be observed just below 3000 cm⁻¹[1]. |

| This compound | Predicted: A broad O-H stretching band from the alcohol is expected between 3200 and 3600 cm⁻¹. A strong, sharp C=O stretching absorption from the ketone should be present around 1700-1725 cm⁻¹. The C-H stretching of the adamantane framework will show absorptions in the 2850-2950 cm⁻¹ region. A C-O stretching vibration for the primary alcohol would be expected in the 1000-1100 cm⁻¹ range. High-resolution IR spectra have been recorded for adamantane itself[3]. |

Table 4: Mass Spectrometry (MS) Data

| Compound | m/z (Mass-to-Charge Ratio) |

| 1-hydroxyadamantan-4-one | Predicted: The molecular ion peak [M]⁺ would be expected at m/z 166. Fragmentation would likely involve the loss of water or cleavage of the adamantane cage. |

| This compound | Predicted: The molecular ion peak [M]⁺ should be observed at m/z 180. Common fragmentation pathways for adamantane derivatives involve the cleavage of the cage structure[4][5][6]. For this compound, fragmentation could include the loss of a hydroxymethyl radical (-•CH₂OH), water (H₂O), or carbon monoxide (CO). High-resolution mass spectrometry would be used to confirm the elemental composition of the fragments. |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of adamantane derivatives.

General Synthetic Procedure for Adamantane Derivatives

Synthesis of adamantane derivatives often involves multi-step reactions that may require an inert atmosphere and anhydrous conditions[7][8]. A general procedure for the reduction of an adamantane ester to an alcohol is as follows:

-

The adamantane ester is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled in an ice bath (0 °C).

-

A solution of lithium aluminum hydride (LiAlH₄) in THF is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher spectrometer[1].

-

A sample of the compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The spectra are recorded, with chemical shifts reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

IR spectra are often recorded on a Fourier Transform Infrared (FTIR) spectrometer[1][9].

-

For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

The spectrum is recorded, with absorption bands reported in wavenumbers (cm⁻¹).

Mass Spectrometry

High-resolution mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) on a time-of-flight (TOF) or Fourier-transform mass spectrometer[1].

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the mass spectrometer.

-

The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Proposed workflow for the synthesis and characterization of this compound.

References

- 1. fulir.irb.hr [fulir.irb.hr]

- 2. kbfi.ee [kbfi.ee]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Discovery of Novel Oxoadamantane Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a valuable building block in medicinal chemistry, leading to the development of several approved drugs with diverse therapeutic applications.[1] Its unique three-dimensional structure and favorable pharmacokinetic properties make it an attractive moiety for designing novel bioactive molecules.[2] Among the various classes of adamantane derivatives, oxoadamantanes, which incorporate a carbonyl group within the cage structure, have garnered significant interest. This modification can influence the molecule's polarity, hydrogen bonding capacity, and overall pharmacological profile, opening up new avenues for drug discovery.[3] This technical guide provides an in-depth overview of the discovery of novel oxoadamantane derivatives, focusing on their synthesis, biological activities, and therapeutic potential. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field.

Synthesis of Oxoadamantane Derivatives

The synthesis of oxoadamantane derivatives often involves multi-step procedures starting from readily available adamantane precursors. Common strategies include the oxidation of adamantane or its derivatives and the cyclization of bicyclic precursors.

A key intermediate in the synthesis of many bioactive adamantane derivatives is 2-adamantanone, which can be a precursor to various oxoadamantane structures. For instance, 1,2-annulated adamantane heterocyclic derivatives with potent anti-influenza A virus activity have been synthesized from 2-(2-oxoadamantan-1-yl)acetic acid and 3-(2-oxoadamantan-1-yl)propanoic acid.[3]

A general synthetic approach to obtaining adamantane derivatives, which can be adapted for oxoadamantane synthesis, involves the condensation of an appropriate adamantane amine with aldehydes or ketones. For example, novel 1-adamantanylamine derivatives have been synthesized through the condensation reaction of tricyclo[3.3.1.1^3,7]decan-1-amine with various substituted aromatic aldehydes and a ketone, using ethanol as a solvent.[4]

Furthermore, hydrazide-hydrazones of 1-adamantanecarboxylic acid have been obtained via a two-stage method. The first step involves the reaction of tricyclo[3.3.1.1^3,7]decane-1-carbonyl chloride with hydrazine hydrate to yield the hydrazide of 1-adamantanylcarboxylic acid. Subsequently, this intermediate is subjected to a condensation reaction with aromatic aldehydes or ketones to produce the final hydrazide-hydrazone derivatives.[4]

Experimental Protocols:

General Procedure for the Synthesis of 1-Adamantanylamine Derivatives (Schiff Bases): [4]

-

Dissolve 1.3 mmol of tricyclo[3.3.1.1^3,7]decan-1-amine (adamantanamine) in ethanol.

-

Add an equimolar amount of the appropriate substituted aromatic aldehyde or ketone to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Two-Stage Synthesis of 1-Adamantanecarboxylic Acid Hydrazide-Hydrazones: [4]

-

Stage 1: Synthesis of Hydrazide of 1-Adamantanecarboxylic Acid

-

To a solution of tricyclo[3.3.1.1^3,7]decane-1-carbonyl chloride in a suitable solvent (e.g., anhydrous tetrahydrofuran), add an excess of hydrazine hydrate dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Remove the solvent under reduced pressure.

-

Treat the residue with water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the hydrazide of 1-adamantanecarboxylic acid.

-

-

Stage 2: Synthesis of Hydrazide-Hydrazones

-

Dissolve 1.0 mmol of the hydrazide of 1-adamantanecarboxylic acid in ethanol.

-

Add an equimolar amount of the appropriate aromatic aldehyde or ketone.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the product with cold ethanol and dry.

-

Recrystallize from a suitable solvent to obtain the pure hydrazide-hydrazone.

-

Biological Activities and Therapeutic Potential

Oxoadamantane derivatives and their close analogs have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects. The rigid adamantane cage influences the lipophilicity and conformation of the molecules, which can lead to enhanced interactions with biological targets.[4]

Anticancer Activity

Several studies have highlighted the potential of adamantane derivatives as anticancer agents. Their mechanism of action can involve the induction of apoptosis and cell cycle arrest.

For instance, a series of adamantane-based aminophenol derivatives have been synthesized and evaluated for their antiplasmodial activity, with some compounds showing excellent potency against Plasmodium falciparum.[5] While not directly anticancer, this demonstrates the potential of the adamantane scaffold in targeting cellular processes.

More directly, novel adamantane derivatives have been synthesized and tested for their in vitro cytotoxicity against various human cancer cell lines, including hepatocellular carcinoma (HepG2), prostate adenocarcinoma (PC-3), and lung carcinoma (A549).[6] Some of these compounds exhibited significant cytotoxic effects, particularly against the A549 cell line.[6] Further studies on selected compounds revealed their ability to induce apoptosis.[6]

Antimicrobial Activity

The search for new antimicrobial agents is a critical area of research, and adamantane derivatives have shown promise in this regard. Their lipophilic nature can facilitate their interaction with microbial membranes.

A study on seventeen newly synthesized adamantane derivatives, including Schiff bases and hydrazide-hydrazones, revealed their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi from the Candida species.[4] Four of the tested derivatives showed significant antibacterial potential, particularly against Gram-positive bacteria.[4]

Data Presentation

Table 1: Cytotoxicity of Novel Adamantane Derivatives against Human Cancer Cell Lines (IC50 in µM) [6]

| Compound | HepG2 (Hepatocellular Carcinoma) | PC-3 (Prostate Adenocarcinoma) | A549 (Lung Carcinoma) |

| 4a | >100 | >100 | 29.4 ± 1.5 |

| 4b | >100 | 85.6 ± 2.1 | 42.8 ± 1.8 |

| 4c | >100 | >100 | 38.7 ± 2.5 |

| 4d | >100 | >100 | 75.3 ± 3.2 |

| 4e | >100 | >100 | >100 |

| 4f | >100 | >100 | 68.9 ± 2.9 |

| 4g | >100 | >100 | 55.4 ± 2.3 |

| Cisplatin | 12.5 ± 0.9 | 15.2 ± 1.1 | 8.7 ± 0.6 |

Data are presented as mean ± SD.

Table 2: Antimicrobial Activity of Selected Adamantane Derivatives (MIC in µg/mL) [4]

| Compound | S. epidermidis ATCC 12228 | S. aureus ATCC 25923 | B. subtilis ATCC 6633 | C. albicans ATCC 10231 |

| 9 | 62.5 | 250 | 500 | 1000 |

| 14 | 250 | 500 | 1000 | >1000 |

| 15 | 125 | 250 | 500 | >1000 |

| 19 | 250 | 500 | 500 | 1000 |

| Ciprofloxacin | 0.25 | 0.5 | 0.125 | - |

| Amphotericin B | - | - | - | 1 |

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for another 24 or 48 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Influenza Virus Inhibition Assay

This assay is used to determine the antiviral activity of compounds against influenza virus replication.

-

Cell Preparation: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate and grow to confluence.

-

Virus Infection: Wash the cells with phosphate-buffered saline (PBS) and infect with influenza virus at a specific multiplicity of infection (MOI) for 1 hour at 37°C.

-

Compound Treatment: After the 1-hour adsorption period, remove the virus inoculum and add medium containing serial dilutions of the test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Assessment of Viral Cytopathic Effect (CPE): Observe the cells under a microscope for the presence of CPE, such as cell rounding and detachment. The antiviral activity is determined by the concentration of the compound that inhibits the CPE by 50% (IC50).

-

Quantitative Analysis (Optional): The viral load in the supernatant can be quantified using methods like plaque assays or quantitative PCR (qPCR).

Signaling Pathways and Experimental Workflows

While the precise signaling pathways affected by many novel oxoadamantane derivatives are still under investigation, closely related adamantane compounds have been shown to modulate specific cellular pathways. For example, adamantane-isothiourea derivatives have been found to suppress hepatocellular carcinoma through the inhibition of the TLR4-MyD88-NF-κB signaling pathway. This pathway is a key regulator of inflammation and immune responses and its dysregulation is implicated in various diseases, including cancer.

Below are diagrams illustrating a general workflow for the synthesis and biological evaluation of novel oxoadamantane derivatives, as well as the aforementioned TLR4-MyD88-NF-κB signaling pathway.

Caption: General workflow for the discovery of novel oxoadamantane derivatives.

Caption: Putative inhibitory action on the TLR4 signaling pathway.

Conclusion

The discovery and development of novel oxoadamantane derivatives represent a promising frontier in medicinal chemistry. Their unique structural features and diverse biological activities make them attractive candidates for the development of new therapeutics. This technical guide has provided an overview of the synthesis, biological evaluation, and potential mechanisms of action of this class of compounds. The provided experimental protocols and data tables serve as a practical resource for researchers in the field. Further investigation into the structure-activity relationships and specific molecular targets of oxoadamantane derivatives will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. mdpi.com [mdpi.com]

- 5. Influenza Virus-cell Fusion Inhibition Assay [en.bio-protocol.org]

- 6. Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Influenza Virus-cell Fusion Inhibition Assay [bio-protocol.org]

- 11. Influenza Virus Replication Assay [bio-protocol.org]

Theoretical Framework for the Analysis of 1-Hydroxymethyl-4-oxoadamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, lipophilicity, and unique pharmacological properties. The functionalization of the adamantane core, as seen in 1-Hydroxymethyl-4-oxoadamantane, introduces polarity and potential hydrogen bonding sites, which can significantly alter its biological activity and material characteristics. Theoretical and computational studies are indispensable for elucidating the structural, electronic, and reactive properties of such molecules at an atomic level. This guide provides a comprehensive overview of the theoretical approaches applicable to the study of this compound, including detailed computational protocols and expected quantitative data based on analogous systems.

Computational Methodology: A Proposed Protocol

Experimental Protocols: A Computational Approach

The recommended theoretical investigation of this compound involves the following key computational experiments:

-

Geometry Optimization and Vibrational Frequency Analysis:

-

Objective: To determine the most stable three-dimensional structure of the molecule and to confirm that it corresponds to a true energy minimum. Vibrational analysis also provides theoretical infrared (IR) and Raman spectra.

-

Methodology: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost.

-

Functional: A hybrid functional such as B3LYP is a common and reliable choice. For potentially more accurate results, especially concerning thermochemistry, the M06-2X functional can be employed.[1]

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), is suitable for initial optimizations. For higher accuracy, a larger basis set like 6-311++G(d,p) is recommended, which includes diffuse functions to better describe lone pairs and anions.

-

Software: Quantum chemistry packages like Gaussian, ORCA, or GAMESS are appropriate for these calculations.

-

Procedure: An initial geometry of this compound is built. A geometry optimization calculation is then performed. Following optimization, a frequency calculation is carried out at the same level of theory to ensure the absence of imaginary frequencies, which would indicate a saddle point rather than a minimum.

-

-

-

Electronic Structure Analysis:

-

Objective: To understand the electronic properties of the molecule, including the distribution of electrons, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

-

Methodology:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the geometry optimization output. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.

-

Molecular Electrostatic Potential (MEP): An MEP surface is calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is crucial for understanding potential intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule.

-

-

-

Spectroscopic Properties Prediction:

-

Objective: To predict spectroscopic data that can be compared with experimental results for structural validation.

-

Methodology:

-

IR and Raman Spectra: The vibrational frequencies and intensities calculated in the frequency analysis can be used to generate theoretical IR and Raman spectra.

-

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations at the DFT level (e.g., B3LYP/6-311+G(2d,p)) can be used to predict ¹H and ¹³C NMR chemical shifts.

-

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) calculations are employed to predict electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

-

-

Predicted Quantitative Data

The following tables summarize expected quantitative data for this compound based on theoretical studies of structurally related adamantane derivatives. These values should be considered as estimates to be refined by direct computational analysis of the target molecule.

Table 1: Predicted Geometrical Parameters

| Parameter | Predicted Value | Analogous System |

| C-C (cage) bond length | 1.54 - 1.56 Å | Adamantane |

| C=O bond length | ~1.22 Å | 2-Adamantanone |

| C-O (hydroxyl) bond length | ~1.43 Å | 1-Adamantanol |

| C-C (hydroxymethyl) bond length | ~1.53 Å | Substituted Adamantanes |

Table 2: Predicted Electronic Properties

| Property | Predicted Value | Analogous System |

| HOMO Energy | -6.5 to -7.5 eV | Functionalized Adamantanes |

| LUMO Energy | -0.5 to 0.5 eV | Functionalized Adamantanes |

| HOMO-LUMO Gap | 6.0 to 8.0 eV | Functionalized Adamantanes |

| Dipole Moment | 2.0 - 3.5 D | Adamantanone |

Table 3: Predicted Vibrational Frequencies (Notable Modes)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Analogous System |

| O-H stretch | ~3600 | 1-Adamantanol |

| C-H stretch (cage) | 2850 - 3000 | Adamantane |

| C=O stretch | 1700 - 1730 | 2-Adamantanone |

| C-O stretch (hydroxyl) | 1050 - 1150 | 1-Adamantanol |

Visualizations

Diagram 1: Computational Workflow for Theoretical Analysis

Caption: A flowchart of the proposed computational workflow.

Diagram 2: Logical Relationships of Theoretical Analyses

Caption: Key theoretical properties and their interdependencies.

Conclusion

The theoretical study of this compound, through the proposed computational protocol, can provide profound insights into its molecular structure, stability, electronic characteristics, and spectroscopic fingerprints. While direct experimental data remains the ultimate arbiter, high-level computational analysis serves as a powerful predictive tool, guiding experimental design and accelerating the drug development and materials science research process. The methodologies and analogous data presented in this guide offer a solid foundation for researchers to embark on a comprehensive theoretical investigation of this and other functionalized adamantane derivatives.

References

The Hydroxymethyl Group in Adamantanes: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a rigid, lipophilic, and metabolically stable diamondoid hydrocarbon, is a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for precise spatial orientation of functional groups, making it an attractive building block for designing drugs with enhanced pharmacokinetic and pharmacodynamic properties. The introduction of a simple hydroxymethyl group (-CH₂OH) onto the adamantane core transforms it into a versatile synthon, opening up a vast landscape of chemical modifications. This technical guide provides an in-depth exploration of the reactivity of the hydroxymethyl group in adamantanes, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers in the synthesis and development of novel adamantane-based compounds.

Core Reactivity of the Adamantane-1-Methanol

Adamantane-1-methanol (1-hydroxymethyladamantane) is the most common starting material. The primary alcohol of the hydroxymethyl group exhibits predictable reactivity, allowing for a range of standard organic transformations. Its reactivity is primarily centered on the oxygen atom and the adjacent carbon, enabling oxidation, esterification, etherification, and various nucleophilic substitutions. The bulky adamantyl cage can sterically influence these reactions, and the formation of a stable bridgehead carbocation upon rearrangement is a key consideration in certain acidic conditions.

The primary reaction pathways for the hydroxymethyl group are summarized below.

The Untenable Enol: A Technical Guide to Keto-Enol Tautomerism in 4-Oxoadamantane Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The keto-enol tautomerism of 4-oxoadamantane presents a unique case study in physical organic chemistry, governed by the profound structural constraints of the adamantane cage. Unlike typical ketones, the enolization of 4-oxoadamantane is severely disfavored due to the geometric impossibility of forming a stable bridgehead double bond, a principle famously encapsulated by Bredt's rule. This technical guide synthesizes the theoretical principles that dictate the keto-enol equilibrium in this rigid polycyclic system. In the absence of direct experimental quantitative data for 4-oxoadamantane, this document provides a comprehensive overview of the governing structural theories, general experimental methodologies for studying tautomerism, and a theoretical framework for understanding the extreme stability of the keto form in this and related cage compounds.

Introduction: The Challenge of Bridgehead Enolization

Keto-enol tautomerism is a fundamental equilibrium in organic chemistry, where a ketone or aldehyde interconverts with its corresponding enol isomer.[1] This equilibrium is sensitive to a variety of factors, including solvent, temperature, and the electronic and steric properties of the molecule.[1] However, in the case of 4-oxoadamantane, the rigid, tricyclic nature of the adamantane core introduces an overriding steric constraint that dictates the position of this equilibrium.

The enol of 4-oxoadamantane would necessitate the formation of a double bond at a bridgehead carbon. Such a configuration is highly strained and generally unstable, a phenomenon explained by Bredt's rule.[2][3] This rule posits that a double bond cannot be formed at the bridgehead of a bicyclic system because the p-orbitals cannot achieve the necessary planar alignment for effective pi-bonding without introducing significant ring strain.[2][4]

Theoretical Framework: Why the Keto Form of 4-Oxoadamantane Dominates

The overwhelming preference for the keto form in 4-oxoadamantane can be rationalized by considering the high energy of the corresponding enol tautomer. The formation of a bridgehead double bond would force the sp²-hybridized bridgehead carbon and its substituents into a non-planar geometry, leading to poor p-orbital overlap and substantial angle strain.[5]

dot

Caption: Logical flow illustrating the influence of Bredt's rule on the stability of 4-oxoadamantane's enol form.

Computational studies on related bicyclic systems have consistently shown a significant energetic penalty for the formation of bridgehead alkenes. For instance, calculations on bicyclo[2.2.1]heptan-7-one, a smaller bridged ketone, indicate that the enol form is substantially higher in energy than the keto form.[6] A similar, if not more pronounced, effect would be expected for the larger and more rigid adamantane framework.

Quantitative Data: A Conspicuous Absence

A thorough review of the scientific literature reveals a notable lack of quantitative experimental data for the keto-enol tautomerism of 4-oxoadamantane. There are no published measurements of the equilibrium constant (KT), nor are there thermodynamic parameters (ΔG°, ΔH°, ΔS°) for this specific system. This absence is itself strong evidence for the extreme instability of the enol form. The concentration of the enol at equilibrium is likely so low that it is undetectable by standard analytical techniques such as NMR spectroscopy.

For the purpose of comparison, the enol content of simple, unstrained cyclic ketones is also generally low, but measurable. For example, cyclohexanone in aqueous solution has an enol content on the order of 10-6.[7] It is reasonable to infer that the enol content of 4-oxoadamantane would be many orders of magnitude lower than this already small value.

Experimental Protocols: A Hypothetical Approach

While direct measurement of the keto-enol equilibrium for 4-oxoadamantane is likely infeasible, a general protocol for such a study using Nuclear Magnetic Resonance (NMR) spectroscopy is presented below. This protocol would be applicable to systems where both tautomers are present in detectable concentrations.

Objective: To determine the keto-enol equilibrium constant (KT) of a ketone by ¹H NMR spectroscopy.

Materials:

-

Ketone of interest (e.g., 4-oxoadamantane)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the ketone in a known volume of the deuterated solvent in a clean, dry NMR tube.

-

Ensure the concentration is sufficient for clear signal detection.

-

-

NMR Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum of the sample.

-

Ensure the spectral width is adequate to encompass all potential signals from both the keto and enol forms. Key signals to look for would be the α-protons of the keto form and the vinylic proton of the enol form.

-

Optimize acquisition parameters (e.g., number of scans, relaxation delay) to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the signals corresponding to unique protons of the keto and enol forms. For instance, the integral of the vinylic proton of the enol (Ienol) and the integral of the α-protons of the keto form (Iketo) would be used.

-

Calculate the equilibrium constant (KT) using the following formula, accounting for the number of protons each integral represents: KT = [Enol] / [Keto] = (Ienol / nenol) / (Iketo / nketo) where n is the number of protons giving rise to the respective signals.

-

-

Variable Temperature Studies (Optional):

-

Acquire spectra at different temperatures to determine the thermodynamic parameters (ΔH° and ΔS°) from a van't Hoff plot (ln(KT) vs. 1/T).

-

dot

Caption: Hypothetical experimental workflow for the NMR-based study of 4-oxoadamantane tautomerism.

Implications for Drug Development and Medicinal Chemistry

The rigidity and defined three-dimensional structure of the adamantane scaffold are highly desirable features in drug design, often imparting favorable pharmacokinetic properties. The extreme stability of the keto form of 4-oxoadamantane and its derivatives ensures that these molecules exist as a single, well-defined constitutional isomer under physiological conditions. This eliminates the potential for biological activity to be confounded by the presence of a tautomeric mixture, simplifying structure-activity relationship (SAR) studies and reducing the complexity of metabolic profiling. The inability to enolize also means that racemization at the α-carbon is not a concern, preserving the stereochemical integrity of chiral derivatives.

Conclusion

The keto-enol tautomerism of 4-oxoadamantane is a textbook example of how rigid polycyclic frameworks can impose overwhelming steric and geometric constraints on chemical equilibria. Governed by Bredt's rule, the enol form is predicted to be exceptionally unstable due to the high energetic cost of forming a bridgehead double bond. Consequently, the keto-enol equilibrium lies almost exclusively on the side of the keto tautomer. While this has precluded direct experimental measurement of the equilibrium constant, the underlying theoretical principles provide a clear and compelling explanation for the observed chemical behavior. For professionals in drug development, the inherent stability of the keto form in adamantyl systems is an advantageous feature, ensuring structural and stereochemical fidelity.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. personal.utdallas.edu [personal.utdallas.edu]

- 3. Bredt's rule - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. sharadpra.wordpress.com [sharadpra.wordpress.com]

- 6. organic chemistry - Keto-enol tautomerism in a bicyclo compound - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Bridgehead enolates: substitution and asymmetric desymmetrization of small bridged carbonyl compounds by lithium amide bases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of 1-Hydroxymethyl-4-oxoadamantane under Acidic Conditions

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the potential stability and degradation pathways of 1-Hydroxymethyl-4-oxoadamantane in acidic environments. Due to the absence of direct experimental studies on this specific molecule, this document leverages established principles of organic chemistry and documented reactions of analogous adamantane derivatives to predict its behavior. The guide outlines potential acid-catalyzed reactions, including intramolecular hemiacetal formation, dehydration followed by Wagner-Meerwein rearrangement, and keto-enol tautomerism. Detailed hypothetical experimental protocols for stability testing and illustrative data presentation formats are provided to guide future research.

Introduction

This compound is a bifunctional derivative of adamantane, a rigid, tricyclic hydrocarbon. The adamantane cage imparts unique properties to its derivatives, including high thermal stability and lipophilicity, making them attractive scaffolds in medicinal chemistry and materials science. The presence of both a primary alcohol at a bridgehead position (via a methylene spacer) and a ketone within the cage structure suggests multiple potential reaction pathways under acidic conditions. Understanding the stability of this molecule is crucial for its application in environments where acidic conditions are prevalent, such as in certain drug formulations or industrial processes.

This guide explores the three most probable acid-catalyzed transformations of this compound.

Predicted Acid-Catalyzed Pathways

Under acidic conditions, the functional groups of this compound are susceptible to protonation, initiating several potential reaction cascades.

Pathway 1: Intramolecular Hemiacetal Formation

The proximity of the hydroxymethyl group to the ketone offers the possibility of an intramolecular reaction. The process would be initiated by the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen of the hydroxymethyl group can then act as a nucleophile, attacking the activated carbonyl carbon to form a cyclic hemiacetal.

Caption: Proposed pathway for intramolecular hemiacetal formation.

The formation of five- or six-membered rings through intramolecular cyclization is generally favored.[1][2][3][4] In the case of this compound, the rigid adamantane framework would dictate the feasibility of this cyclization. Molecular modeling would be beneficial to determine if the distance and angle between the reacting centers are favorable for the formation of a stable cyclic hemiacetal.

Pathway 2: Dehydration and Wagner-Meerwein Rearrangement

The primary alcohol of the hydroxymethyl group can be protonated by an acid, forming a good leaving group (water). Elimination of water would generate a primary carbocation, which is highly unstable. This instability would likely drive a rapid rearrangement to a more stable carbocation. A Wagner-Meerwein rearrangement, a common occurrence in strained and polycyclic systems, is a plausible outcome.[5][6][7][8] This could involve a 1,2-hydride or 1,2-alkyl shift. The resulting rearranged carbocation could then be trapped by a nucleophile (e.g., water) or undergo elimination to form an alkene.

Caption: Proposed pathway for dehydration and rearrangement.

Pathway 3: Keto-Enol Tautomerism

The ketone at the 4-position can undergo acid-catalyzed tautomerization to its enol form. This is a reversible equilibrium process. The first step is the protonation of the carbonyl oxygen, followed by the removal of an alpha-proton (from C-3 or C-5) by a weak base (like water or the conjugate base of the acid catalyst).

Caption: Proposed pathway for keto-enol tautomerism.

While this transformation does not represent a degradation of the molecule, the formation of the enol intermediate can be a prelude to other reactions, such as racemization at the alpha-carbon if it were a stereocenter, or reactions involving the enol double bond.

Hypothetical Experimental Protocols

To empirically determine the stability of this compound under acidic conditions, the following experimental protocols are proposed.

Stability Study in Aqueous Acid

Objective: To quantify the degradation of this compound at various pH values and temperatures.

Methodology:

-

Preparation of Solutions: Prepare stock solutions of this compound in an appropriate organic solvent (e.g., acetonitrile or methanol). Prepare a series of aqueous buffer solutions with pH values ranging from 1 to 6.

-

Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of 1 mg/mL. Incubate the solutions at controlled temperatures (e.g., 25 °C, 40 °C, and 60 °C).

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution.

-

Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the acid-catalyzed reaction.

-

Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid, if compatible with the analyte) is a suitable starting point.

-

Quantification: The concentration of the parent compound remaining at each time point is determined by comparing its peak area to a standard curve.

Identification of Degradation Products

Objective: To identify the structure of any major degradation products.

Methodology:

-

Forced Degradation: Subject a concentrated solution of this compound to harsh acidic conditions (e.g., 1 M HCl at 80 °C) for a period sufficient to achieve significant degradation (e.g., 20-80%).

-

Neutralization and Extraction: Neutralize the reaction mixture and extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Isolation: Isolate the major degradation products using preparative HPLC or column chromatography.

-

Structure Elucidation: Characterize the isolated products using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Data Presentation

Quantitative data from stability studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Percentage of this compound Remaining at 40 °C

| Time (hours) | pH 1.0 | pH 3.0 | pH 5.0 |

| 0 | 100% | 100% | 100% |

| 2 | 95.2% | 99.1% | 99.8% |

| 4 | 90.5% | 98.3% | 99.6% |

| 8 | 81.9% | 96.7% | 99.2% |

| 12 | 73.8% | 95.1% | 98.9% |

| 24 | 54.5% | 90.4% | 97.8% |

| 48 | 29.7% | 81.7% | 95.7% |

| 72 | 16.1% | 73.6% | 93.6% |

Table 2: Calculated Half-life (t½) in hours at 40 °C

| pH | Half-life (hours) |

| 1.0 | 26.5 |

| 3.0 | 155.2 |

| 5.0 | > 500 |

Conclusion

While direct experimental data on the stability of this compound in acidic conditions is not currently available, a predictive analysis based on the known reactivity of its constituent functional groups and the adamantane scaffold suggests that the molecule may be susceptible to several transformations. The most likely pathways include intramolecular hemiacetal formation and dehydration followed by a Wagner-Meerwein rearrangement. Keto-enol tautomerism is also expected to occur but is an equilibrium process rather than a degradation pathway. The provided hypothetical experimental protocols and data presentation formats offer a framework for future studies to rigorously assess the stability of this compound and characterize its degradation products. Such studies are essential for the informed application of this compound in research and development.

References

- 1. Hemiacetal - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Wagner-Meerwein type rearrangement in 5-oxohomoadamantane series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility of 1-Hydroxymethyl-4-oxoadamantane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1-Hydroxymethyl-4-oxoadamantane in various organic solvents. The adamantane cage is a key structural motif in medicinal chemistry, valued for its rigidity and lipophilicity. Understanding the solubility of its derivatives, such as this compound, is critical for drug design, formulation development, and synthesis optimization. This document presents quantitative solubility data, details common experimental protocols for solubility determination, and illustrates a general workflow for such assessments.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes this quantitative data, presenting the solubility in grams per liter (g/L) at 20 °C.

| Organic Solvent | Solubility (g/L at 20 °C) |

| Dichloromethane | 107.0 |

| Acetone | 36.0 |

| Ethyl Acetate | 14.1 |

| Methanol | 7.7 |

| n-Hexane | 0.006 |

Data sourced from publicly available chemical databases.

This data indicates that this compound exhibits the highest solubility in the polar aprotic solvent dichloromethane, followed by acetone. Its solubility is moderate in ethyl acetate and lower in the polar protic solvent methanol. As expected for a molecule with a large hydrocarbon cage, it is practically insoluble in the nonpolar solvent n-hexane.

Experimental Protocols for Solubility Determination

While the specific study providing the above data is not detailed, the solubility of adamantane derivatives and other solid organic compounds is typically determined using well-established methods such as the isothermal saturation method (also known as the shake-flask method) or dynamic methods.

Isothermal Saturation (Shake-Flask) Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.

-

Preparation : An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container, typically a glass vial or flask.

-

Equilibration : The container is agitated (e.g., using a shaker or stirrer) in a constant temperature bath (in this case, 20 °C) for a prolonged period (often 24-72 hours) to ensure that equilibrium between the solid and dissolved solute is reached.

-

Phase Separation : After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn and filtered (e.g., using a syringe filter with a pore size of 0.45 µm or smaller) to remove all solid particles.

-

Quantification : The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or by evaporating the solvent and weighing the solid residue.

-

Calculation : The solubility is then calculated and expressed in the desired units, such as g/L or mol/L.

Laser Monitoring Dynamic Method

A more automated approach involves the dynamic method, where the dissolution of the solute is monitored in real-time.

-

Setup : A known mass of the solvent is placed in a jacketed glass vessel maintained at a constant temperature. A laser beam is passed through the solvent, and its intensity is measured by a detector.

-

Titration : A known mass of the solute is incrementally added to the stirred solvent. Initially, the solid particles scatter the laser light, reducing the intensity at the detector.

-

Endpoint Detection : As the solute dissolves, the solution becomes clearer, and the laser intensity increases. The point at which the solution becomes saturated and solid particles persist is detected by a stabilization or decrease in the laser intensity upon further small additions of the solute.

-

Calculation : The total mass of the solute dissolved in the known mass of the solvent at that temperature gives the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for Isothermal Saturation Solubility Determination.

Navigating the Synthesis and Characterization of 1-Hydroxymethyl-4-oxoadamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxymethyl-4-oxoadamantane is a bifunctional adamantane derivative with potential applications in medicinal chemistry and materials science. Its rigid cage-like structure, combined with the presence of both a hydroxyl and a keto group, makes it an attractive scaffold for the design of novel bioactive molecules and specialized polymers. This technical guide provides a comprehensive overview of the proposed synthesis, purification, and characterization of this compound. While a solved crystal structure is not publicly available, this document outlines the necessary experimental protocols and analytical data required to produce and validate this compound, paving the way for future crystallographic studies and further research into its properties and applications.

Introduction